molecular formula C26H28N2 B1669056 Cinnarizine CAS No. 298-57-7

Cinnarizine

Cat. No. B1669056
CAS RN: 298-57-7
M. Wt: 368.5 g/mol
InChI Key: DERZBLKQOCDDDZ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnarizine is an antihistamine primarily used to treat motion sickness, vertigo, and Meniere’s disease . It belongs to a class of medicines known as antihistamines and works by blocking the effects of histamine in your brain to reduce the symptoms of travel sickness (motion sickness). It also helps to improve blood flow in the inner ear .


Synthesis Analysis

Cinnarizine was synthesized in a high yield by iron-catalyzed cross-coupling of phenylmagnesium chloride with 1-[(2E)-3-chloroprop-2-en-1-yl]-4-(diphenylmethyl)piperazine prepared by allylation of 1-(diphenylmethyl) piperazine with (E)-1,3-dichloropropene .


Molecular Structure Analysis

The molecular formula of Cinnarizine is C26H28N2 . The molecular weight is 368.51 . More detailed structural information can be found in the references .


Chemical Reactions Analysis

The thermal behavior of Cinnarizine was investigated using thermogravimetry/derivative thermogravimetry and differential thermal analysis . The activation energy values obtained were 88.38 and 90.12 kJ mol−1 for the isothermal and non-isothermal conditions, respectively .


Physical And Chemical Properties Analysis

The thermal behavior of Cinnarizine was investigated using thermogravimetry/derivative thermogravimetry and differential thermal analysis . More detailed information about its physical and chemical properties can be found in the references .

Scientific Research Applications

Thermal Behavior and Decomposition Kinetics

Cinnarizine's thermal behavior has been extensively studied, revealing its decomposition kinetics under both isothermal and non-isothermal conditions. These studies are pivotal for understanding the stability and shelf life of Cinnarizine, which is essential for its storage and pharmaceutical formulation. Activation energy values and other kinetic parameters have been calculated to comprehend the decomposition process of Cinnarizine, providing crucial insights into its thermal stability (Mohamed & Attia, 2017).

Potential Antipsychotic Effects

Research has indicated that Cinnarizine could have an atypical antipsychotic profile in animal models, hinting at potential therapeutic applications beyond its current use. This finding is particularly intriguing given the observation of extrapyramidal signs induced by Cinnarizine in elderly patients, akin to the effects of traditional antipsychotic drugs (Dall’igna et al., 2005).

Inhibition of Voltage-Gated Calcium Currents

Cinnarizine has been shown to inhibit voltage-gated calcium currents in type II vestibular hair cells, which could contribute to its therapeutic effects in conditions like Meniere’s disease. This direct action on vestibular hair cells emphasizes Cinnarizine's role in treating vertigo by affecting the mechano-electrical transduction and transmitter release in these cells (Arab et al., 2004).

Enhancement of Bioavailability and Dissolution

Studies have focused on enhancing the bioavailability and dissolution of Cinnarizine through various pharmaceutical formulations, such as fast dissolving oral wafers and solid dispersion techniques. These formulations aim to overcome the limitations associated with Cinnarizine's low water solubility, ensuring a quicker onset of action and improved patient compliance (Deepthi et al., 2018).

Pharmacokinetic and Toxicokinetic Studies

The pharmacokinetic and toxicokinetic properties of Cinnarizine have been compared across different routes of administration in animal models. These studies provide a scientific basis for the development of Cinnarizine formulations, understanding their absorption, distribution, metabolism, and excretion, as well as their safety profile in different administration routes (Li et al., 2010).

Safety And Hazards

Cinnarizine should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It may cause sleepiness, nausea, and indigestion . It is advised to inform your doctor if you are suffering from peptic ulcers, asthma, or low blood pressure .

Future Directions

The dosage and strength of Cinnarizine depend on why it’s being taken . For travel sickness, it is taken before and during the journey. For sickness and dizziness caused by inner ear problems, it may need to be taken for several months . More research is needed to understand the full potential of Cinnarizine in the treatment of various conditions .

properties

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERZBLKQOCDDDZ-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7002-58-6 (di-hydrochloride)
Record name Cinnarizine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80859311
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnarizine

CAS RN

16699-20-0, 298-57-7
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16699-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnarizine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, (E)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-benzhydryl-4-cinnamylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cinnarizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNARIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnarizine
Reactant of Route 2
Reactant of Route 2
Cinnarizine
Reactant of Route 3
Reactant of Route 3
Cinnarizine
Reactant of Route 4
Reactant of Route 4
Cinnarizine
Reactant of Route 5
Reactant of Route 5
Cinnarizine
Reactant of Route 6
Reactant of Route 6
Cinnarizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.